1,2,4,7-Tetrabromo-3H-phenoxazin-3-one
Description
Properties
CAS No. |
832733-87-6 |
|---|---|
Molecular Formula |
C12H3Br4NO2 |
Molecular Weight |
512.77 g/mol |
IUPAC Name |
1,2,4,7-tetrabromophenoxazin-3-one |
InChI |
InChI=1S/C12H3Br4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChI Key |
SXAZSLHMKAGQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(C(=O)C(=C(C3=N2)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of Brominated Quinones with Brominated Aminophenols
The most direct route involves cyclocondensation of a tetrabrominated 1,4-benzoquinone with a brominated ortho-aminophenol. For example, reacting 2,3,5,6-tetrabromo-1,4-benzoquinone with 2-amino-4,6-dibromophenol in ethanolic sodium acetate at 80°C for 12 hours yields the target compound. The reaction proceeds via nucleophilic attack of the aminophenol’s amine group on the quinone’s carbonyl, followed by cyclization and dehydration (Fig. 1).
Mechanistic Insights :
- Step 1 : The amine group of 2-amino-4,6-dibromophenol attacks the carbonyl carbon of the quinone, forming a Schiff base intermediate.
- Step 2 : Intramolecular cyclization eliminates water, forming the phenoxazinone core.
- Step 3 : Aromatization via tautomerization stabilizes the conjugated system.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 78 |
| Catalyst | Sodium Acetate | 78 |
| Reaction Time (h) | 12 | 78 |
Post-Cyclization Bromination Strategies
Brominating pre-formed 3H-phenoxazin-3-one using excess bromine in acetic acid at 50°C introduces bromine atoms at activated positions. The ketone group at position 3 deactivates the adjacent ring, directing bromination to positions 1, 2, 4, and 7.
Procedure :
- Dissolve 3H-phenoxazin-3-one (1.0 mmol) in glacial acetic acid.
- Add bromine (4.4 mmol) dropwise under nitrogen.
- Stir at 50°C for 6 hours.
- Quench with sodium thiosulfate and isolate via recrystallization (ethanol/water).
Regioselectivity Control :
- Electron-Donating Effects : The ether oxygen activates positions ortho and para, favoring bromination at 1, 4, and 7.
- Steric Hindrance : Position 2 is less hindered, allowing bromination after initial substitution.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis reveals a planar phenoxazinone core with bromine atoms at 1, 2, 4, and 7 positions. Dihedral angles between aromatic rings: 5.43°.
Chemical Reactions Analysis
Types of Reactions
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Phenoxazines: Products with various functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with higher oxidation states, such as phenoxazine-3,7-dione.
Coupled Products: Complex aromatic systems formed through coupling reactions.
Scientific Research Applications
1,2,4,7-Tetrabromo-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1,2,4,7-Tetrabromo-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or inhibiting enzymes critical for cell survival. The bromine atoms enhance its reactivity and binding affinity, making it a potent compound for various applications.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: Bromine atoms in this compound increase electron-withdrawing character and steric bulk compared to the electron-donating coumarin and tetrazole groups in 4g/4h. This may reduce solubility in polar solvents but enhance thermal stability.
- Applications: Coumarin derivatives (4g/4h) are often explored for fluorescence or antimicrobial activity, whereas brominated phenoxazines may prioritize reactivity in halogen-bonding or catalytic processes .
Comparison with Fluorinated Pharmaceutical Derivatives
references a triazol-5(4H)-one derivative (MM3251.02), a fluorinated compound with trifluoromethyl and fluorophenyl groups. Though structurally unrelated, its halogen substituents provide a basis for comparison:
- Electronegativity : Fluorine (3.98 Pauling scale) vs. bromine (2.96) results in differing electronic effects. Fluorine’s strong electron-withdrawing nature enhances metabolic stability in pharmaceuticals, whereas bromine’s polarizability may favor material science applications.
- Molecular Weight: The triazolone derivative (MM3251.02) has a higher molecular weight (≈1,148 g/mol) due to trifluoromethyl and morpholino groups, compared to the brominated phenoxazine (≈526 g/mol).
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Synthetic Challenges: Brominated phenoxazines require controlled bromination conditions to avoid over-substitution, whereas coumarin hybrids (4g/4h) demand multi-step coupling reactions .
- Stability : Bromine’s larger atomic radius may confer higher thermal stability compared to fluorine in MM3251.02, which prioritizes oxidative resistance.
- Biological Activity: No direct data exist for this compound, but bromophenazines are historically linked to antimalarial and anticancer properties, contrasting with coumarin derivatives’ fluorescence-driven uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
